molecular formula C18H17Cl2N3O2 B13959711 1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone

1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B13959711
M. Wt: 378.2 g/mol
InChI Key: PKXYMMDENMLSNR-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone is a complex organic compound that features a benzimidazole core, a dichlorophenyl group, and a hydroxypropylamino substituent

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding, π-stacking, and hydrophobic interactions with proteins . These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone is unique due to its combination of a benzimidazole core with a hydroxypropylamino substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C18H17Cl2N3O2/c19-12-6-7-13(14(20)10-12)17(25)11-23-16-5-2-1-4-15(16)22-18(23)21-8-3-9-24/h1-2,4-7,10,24H,3,8-9,11H2,(H,21,22)

InChI Key

PKXYMMDENMLSNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=C(C=C(C=C3)Cl)Cl)NCCCO

Origin of Product

United States

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